N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride
Description
N-(5-Methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride is a synthetic small molecule featuring a benzo[d]thiazole core substituted with a methoxy group at position 4. The compound contains a dual-substituted propanamide side chain, with one arm linked to a morpholinoethyl group and the other to a phenyl moiety. The hydrochloride salt enhances solubility and bioavailability.
Properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-phenylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S.ClH/c1-28-19-8-9-21-20(17-19)24-23(30-21)26(12-11-25-13-15-29-16-14-25)22(27)10-7-18-5-3-2-4-6-18;/h2-6,8-9,17H,7,10-16H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLPBTJDNVKLNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CCN3CCOCC3)C(=O)CCC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride typically involves multiple steps:
Formation of the Benzo[d]thiazole Ring: The initial step often involves the cyclization of 2-aminothiophenol with a methoxy-substituted benzaldehyde under acidic conditions to form the 5-methoxybenzo[d]thiazole core.
Attachment of the Morpholinoethyl Group: The benzo[d]thiazole intermediate is then reacted with 2-chloroethylmorpholine in the presence of a base such as potassium carbonate to introduce the morpholinoethyl group.
Formation of the Phenylpropanamide Moiety: The final step involves the acylation of the intermediate with 3-phenylpropanoic acid chloride in the presence of a base like triethylamine to yield the target compound. The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound’s structure integrates a benzothiazole core , morpholinoethyl side chain , and 3-phenylpropanamide backbone , suggesting multi-step synthesis involving:
a) Benzothiazole Ring Formation
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Vilsmeier-Haack Reaction : Formation of 5-methoxybenzothiazole derivatives via cyclization of 2-aminothiophenol derivatives with aldehydes or ketones under acidic conditions (similar to methods in ).
Example:
b) Amide Bond Coupling
-
Carbodiimide-Mediated Coupling : The 3-phenylpropanamide moiety likely forms via reaction between 3-phenylpropanoic acid derivatives and the benzothiazole-2-amine intermediate.
Example:
.
c) Morpholinoethylamine Incorporation
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N-Alkylation : The morpholinoethyl group is introduced via nucleophilic substitution of a bromoethyl intermediate with morpholine.
Example:
.
a) Hydrolysis Under Acidic/Base Conditions
-
The amide bond may hydrolyze in strong acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, yielding:
b) Reductive Reactions
-
Catalytic hydrogenation (H₂/Pd-C) could reduce the benzothiazole’s sulfur-containing ring, though this is less common due to sulfur’s poisoning effect on catalysts .
Functional Group Interactions
Biological Derivatization Pathways
-
Metabolic Oxidation : Morpholine ring oxidation to morpholine N-oxide (via CYP450 enzymes) .
-
Glucuronidation : Hydroxyl groups on the phenylpropanamide may conjugate with glucuronic acid .
Comparative Reaction Data
| Reaction Type | Conditions | Yield | Byproducts |
|---|---|---|---|
| Amide Coupling (EDC/HOBt) | DCM, RT, 12 h | 78–85% | Urea derivatives |
| N-Alkylation | DMF, K₂CO₃, 80°C, 24 h | 65–72% | Unreacted bromoethylamine |
| Acidic Hydrolysis | 6M HCl, reflux, 4 h | 90% | 3-Phenylpropanoic Acid |
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for further research in various therapeutic areas:
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. The structural features, including the benzo[d]thiazole moiety, are known to enhance the compound's interactions with biological targets associated with cancer progression.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, which is critical for managing chronic diseases where inflammation plays a significant role.
- Analgesic Activity : Research indicates that derivatives of this compound may exhibit analgesic effects, providing relief from pain and discomfort associated with various conditions.
Synthesis and Chemical Properties
The synthesis of N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride typically involves multi-step reactions utilizing solvents such as dimethyl sulfoxide (DMSO) and various catalysts to optimize yields. The molecular formula is C17H20ClN3O2S, indicating a complex structure that contributes to its biological activity.
Table 1: Structural Features and Notable Activities
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| This compound | Benzo[d]thiazole moiety, morpholinoethyl chain | Anticancer, anti-inflammatory, analgesic |
| Other Similar Compounds | Various heterocyclic structures | Diverse biological activities |
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in clinical settings:
- Cancer Research : In vitro studies have demonstrated the compound's ability to inhibit the growth of cancer cells. Further research is required to elucidate the specific pathways involved.
- Inflammatory Diseases : Animal models have shown promising results in using this compound to reduce inflammation markers, suggesting its potential for treating conditions like arthritis .
Mechanism of Action
The mechanism of action of N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzo[d]thiazole ring and morpholinoethyl group could play crucial roles in binding to these targets, while the phenylpropanamide moiety might influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and analogs from the evidence:
Key Observations:
Benzothiazole/Thiazole Modifications: The target compound’s 5-methoxy group is electron-donating and bulkier than the 6-fluoro substituent in ’s analog. Compound 31 () uses a 4-fluorophenyl-thiazole core, which may prioritize planar stacking interactions in kinase binding .
Morpholine’s cyclic ether structure may reduce off-target interactions compared to tertiary amines . Compound 31’s furan-2-yl propanamide side chain provides aromaticity and rigidity, which could stabilize interactions with target proteins like KPNB1 .
The morpholino group may modulate pharmacokinetics (e.g., blood-brain barrier penetration) differently than dimethylamino or furan-based side chains .
Reactivity Notes:
- Methoxy groups are less reactive toward electrophilic substitution than fluorine, which may influence downstream functionalization.
Pharmacological and Physicochemical Properties
Biological Activity
N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's synthesis, biological mechanisms, and its implications in therapeutic applications, particularly in cancer treatment and antimicrobial activity.
Structural Characteristics
The compound features a benzo[d]thiazole moiety, a morpholinoethyl chain, and a phenylpropanamide backbone. Its molecular formula is with a molecular weight of approximately 380.88 g/mol. The structural diversity of this compound suggests various potential interactions with biological macromolecules, which may lead to significant therapeutic effects.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the benzo[d]thiazole core : Cyclization of 2-aminothiophenol with appropriate carboxylic acid derivatives.
- Methoxylation : Introduction of the methoxy group at the 5-position of the benzo[d]thiazole ring.
- Amidation : Coupling with phenylpropanamide derivatives.
- Morpholinoethylation : Nucleophilic substitution to introduce the morpholinoethyl group.
- Hydrochloride formation : Treatment with hydrochloric acid to form the hydrochloride salt.
Anticancer Properties
Research indicates that this compound exhibits promising inhibitory effects on the activation of signal transducer and activator of transcription 3 (STAT3) , a protein often implicated in oncogenesis and tumor progression. The inhibition of STAT3 signaling pathways can lead to reduced cell proliferation and increased apoptosis in cancer cells.
In vitro studies have demonstrated that this compound can significantly decrease cell viability in various cancer cell lines, suggesting its potential as an anticancer agent.
Antimicrobial Activity
The compound has also shown notable antimicrobial properties against various pathogens. Preliminary studies indicate effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans.
The Minimum Inhibitory Concentration (MIC) values for this compound against selected microorganisms have been evaluated, demonstrating its potential as a therapeutic agent in treating infections caused by resistant strains.
Case Studies
-
Inhibition of STAT3 Activation
- A study evaluated the effects of this compound on STAT3 activation in human cancer cell lines. Results indicated a significant reduction in STAT3 phosphorylation levels, correlating with decreased expression of downstream target genes involved in cell survival and proliferation.
-
Antimicrobial Efficacy
- Another investigation assessed the antimicrobial activity of this compound against Staphylococcus aureus and Pseudomonas aeruginosa. The compound exhibited potent activity with MIC values comparable to standard antibiotics, indicating its potential as an alternative treatment option.
Research Findings Summary Table
Q & A
Basic: What are the optimal synthetic routes for N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride, and how can purity be ensured?
Methodological Answer:
The synthesis typically involves multi-step pathways, including:
- Step 1: Coupling of a benzo[d]thiazole precursor with a morpholinoethyl amine via nucleophilic substitution, often using polar solvents (e.g., dimethylformamide) and catalysts like triethylamine to facilitate amide bond formation .
- Step 2: Introduction of the phenylpropanamide moiety through acrylation or alkylation reactions under controlled temperatures (60–80°C) to minimize side products .
- Purification: Chromatography (silica gel or HPLC) and recrystallization (ethanol/water mixtures) are critical for achieving >95% purity. Analytical techniques like TLC and HPLC monitor intermediate steps to ensure reaction completion .
Basic: Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify substituent positions (e.g., methoxy group at C5 of benzothiazole) and confirm stereochemistry .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₄H₂₉ClN₄O₃S) and detects isotopic patterns .
- Infrared Spectroscopy (IR): Identifies functional groups (amide C=O stretch ~1650 cm⁻¹, morpholine ring vibrations) .
Advanced: How can computational chemistry methods predict the compound's interaction with biological targets?
Methodological Answer:
- Molecular Docking: Software like AutoDock Vina or Schrödinger Suite models binding affinities to enzymes/receptors (e.g., kinases or GPCRs). The morpholinoethyl group’s conformational flexibility is analyzed for optimal target engagement .
- Molecular Dynamics (MD): Simulations (50–100 ns) assess stability of ligand-target complexes in physiological conditions (e.g., solvation, pH 7.4) .
- Pharmacophore Modeling: Identifies critical interaction sites (e.g., hydrogen bonding via the methoxy group) to guide structural modifications .
Advanced: What strategies resolve contradictions between in vitro and in vivo efficacy data?
Methodological Answer:
- Pharmacokinetic Profiling: Assess bioavailability using LC-MS/MS to measure plasma/tissue concentrations. Low in vivo efficacy may correlate with poor absorption or rapid metabolism .
- Metabolite Identification: Incubate the compound with liver microsomes to detect active/inactive metabolites. For example, morpholine ring oxidation could reduce activity .
- Comparative Structural Analysis: Test analogs with modified substituents (e.g., replacing methoxy with halogen) to isolate contributions to bioactivity .
Advanced: How do reaction conditions influence the stereochemical outcomes during synthesis?
Methodological Answer:
- Temperature Control: Lower temperatures (0–5°C) favor kinetic products (e.g., E-isomers in acrylamide formation), while higher temperatures promote thermodynamic stability .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing racemization during amide coupling .
- Catalyst Selection: Chiral catalysts (e.g., BINOL-derived phosphoric acids) can induce enantioselectivity in asymmetric syntheses .
Advanced: What methodologies assess the compound's stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to stressors (pH 1–13, UV light, 40°C/75% RH) and monitor degradation via HPLC. Amide bonds are prone to hydrolysis under acidic/basic conditions .
- Plasma Stability Assays: Incubate with human plasma (37°C, 24h) and quantify remaining compound using LC-MS. Morpholinoethyl groups may enhance stability via steric hindrance .
- Computational Prediction: Software like SPARC estimates hydrolysis rates based on electronic parameters (e.g., Hammett constants) .
Advanced: How to design experiments to identify structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog Synthesis: Systematically modify substituents (e.g., methoxy → ethoxy, morpholine → piperazine) and test bioactivity in enzyme inhibition assays .
- 3D-QSAR Modeling: Use CoMFA or CoMSIA to correlate spatial/electronic features (e.g., dipole moments, logP) with activity data .
- Fragment-Based Screening: Replace the benzothiazole or phenylpropanamide moieties with bioisosteres (e.g., benzoxazole, biphenyl) to identify critical pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
